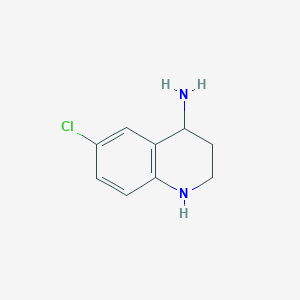
6-chloro-1,2,3,4-tetrahydroquinolin-4-amine
Vue d'ensemble
Description
“6-chloro-1,2,3,4-tetrahydroquinolin-4-amine” is a chemical compound with the molecular formula C9H10ClN . It is a derivative of the tetrahydroquinoline family .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydroquinoline core with a chlorine atom at the 6th position . The molecular weight is approximately 167.64 Da .Applications De Recherche Scientifique
Synthesis of Beta-Amino Acids and Alkaloids
One notable application of 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine derivatives is in the synthesis of beta-amino acids. Weber, Kuklinski, and Gmeiner (2000) demonstrated the use of chloro amines, derived from the rearrangement of N,N-dibenzylamino alcohols with sulfonyl chloride, as intermediates in the synthesis of beta-amino acids, showcasing the versatility of these compounds in organic synthesis Weber, K., Kuklinski, S., & Gmeiner, P. (2000). Similarly, Shahane and colleagues (2008) described a synthetic approach aimed at the synthesis of naturally occurring 2-alkyl-tetrahydroquinolines, further illustrating the compound's utility in alkaloid synthesis Shahane, S., Louafi, F., Moreau, J., Hurvois, J., Renaud, J., Weghe, P. D., & Roisnel, T. (2008).
Facilitating Complex Synthetic Pathways
Research by Shally et al. (2019) highlighted the base-promoted regioselective synthesis of tetrahydroquinolines and quinolines, which are crucial scaffolds in pharmaceutical compounds, from N-boc-3-piperidone. This method involves a novel bond formation strategy, underscoring the compound's role in facilitating complex synthetic pathways Shally, Althagafi, I., Singhal, D., Panwar, R., Shaw, R., Elagamy, A., & Pratap, R. (2019).
Antioxidant Activities
Another intriguing application is in the evaluation of antioxidant activities. Nishiyama, Hashiguchi, Sakata, and Sakaguchi (2003) investigated the antioxidant activities of amines with fused nitrogen-containing heterocyclic rings, including 1,2,3,4-tetrahydroquinolines. They found that certain substituents significantly increased the antioxidant activity, indicating potential applications in materials science and medicinal chemistry Nishiyama, T., Hashiguchi, Y., Sakata, T., & Sakaguchi, T. (2003).
Advanced Synthetic Techniques
In the realm of advanced synthetic techniques, Varma, Srinivasa, and Mahadevan (2011) presented an efficient one-pot stereoselective synthesis of cis-2-methyl-4-amido-tetrahydroquinoline derivatives using indium trichloride in an aqueous medium. This approach highlights the compound's utility in the development of novel synthetic methodologies that are both efficient and environmentally friendly Varma, P. P., Srinivasa, A., & Mahadevan, K. (2011).
Safety and Hazards
The safety information for “6-chloro-1,2,3,4-tetrahydroquinolin-4-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for “6-chloro-1,2,3,4-tetrahydroquinolin-4-amine” and similar compounds likely involve further exploration of their biological activities and potential therapeutic applications. Quinoline derivatives are a rich source of biologically active compounds, and ongoing research continues to discover new synthetic methods and biological activities .
Mécanisme D'action
Target of Action
The primary targets of 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
6-chloro-1,2,3,4-tetrahydroquinolin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can also bind to proteins involved in cell signaling pathways, influencing various cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell viability and alterations in metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its distribution and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular compartments .
Propriétés
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOPPJOJMLUEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1243481-54-0 | |
| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



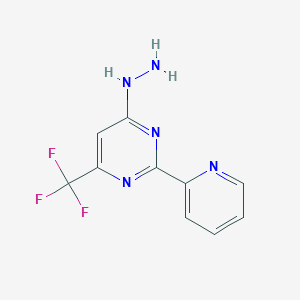
![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)
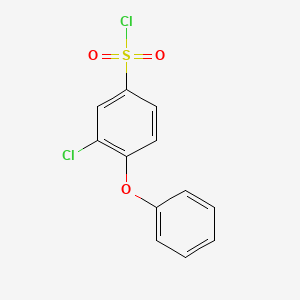
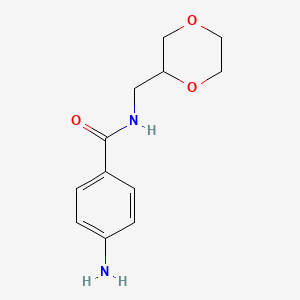

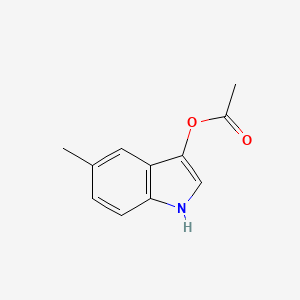
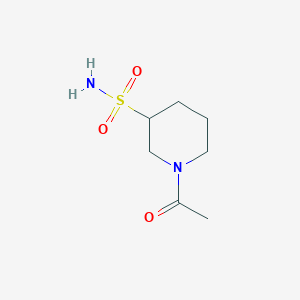
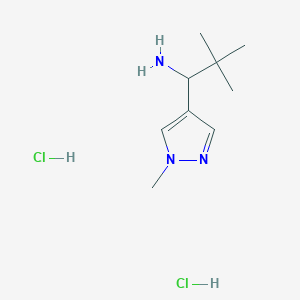
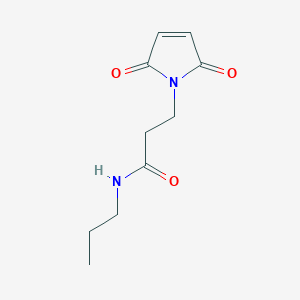
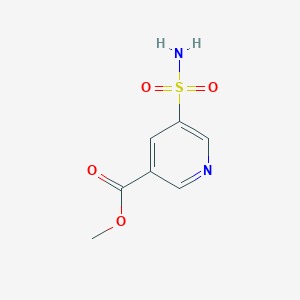
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride](/img/structure/B6142082.png)

